1-(Chloro-(2-methylpropoxy)phosphoryl)oxy-2-methyl-propane
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Overview
Description
1-(Chloro-(2-methylpropoxy)phosphoryl)oxy-2-methyl-propane is a chemical compound with the molecular formula C8H18ClO3P. It is known for its unique structure, which includes a phosphoryl group bonded to a chloro and 2-methylpropoxy group. This compound is used in various industrial and scientific applications due to its reactivity and functional properties .
Preparation Methods
The synthesis of 1-(Chloro-(2-methylpropoxy)phosphoryl)oxy-2-methyl-propane typically involves the reaction of phosphoryl chloride with 2-methylpropanol in the presence of a base. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(Chloro-(2-methylpropoxy)phosphoryl)oxy-2-methyl-propane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The phosphoryl group can participate in oxidation-reduction reactions, altering the oxidation state of phosphorus.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid derivatives and corresponding alcohols.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Chloro-(2-methylpropoxy)phosphoryl)oxy-2-methyl-propane is utilized in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Chloro-(2-methylpropoxy)phosphoryl)oxy-2-methyl-propane involves its ability to interact with various molecular targets through its phosphoryl and chloro groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The pathways involved depend on the specific application and target molecules .
Comparison with Similar Compounds
1-(Chloro-(2-methylpropoxy)phosphoryl)oxy-2-methyl-propane can be compared with similar compounds such as:
Phosphorochloridic acid, bis(2-methylpropyl) ester: Similar structure but different functional groups.
1-(Chloro-(2-ethylpropoxy)phosphoryl)oxy-2-ethyl-propane: Similar reactivity but different alkyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties .
Properties
IUPAC Name |
1-[chloro(2-methylpropoxy)phosphoryl]oxy-2-methylpropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClO3P/c1-7(2)5-11-13(9,10)12-6-8(3)4/h7-8H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVKMXAZUSSGQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=O)(OCC(C)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClO3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938004 |
Source
|
Record name | Bis(2-methylpropyl) phosphorochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17158-87-1 |
Source
|
Record name | Phosphorochloridic acid, diisobutyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017158871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-methylpropyl) phosphorochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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